An In-depth Technical Guide to Ethyl (2R)-5-oxopyrrolidine-2-carboxylate
An In-depth Technical Guide to Ethyl (2R)-5-oxopyrrolidine-2-carboxylate
Ethyl (2R)-5-oxopyrrolidine-2-carboxylate, a notable chiral building block in organic synthesis, holds significant importance for researchers, scientists, and professionals in drug development.[1] Its distinct pyrrolidine ring structure, featuring both a carbonyl and a carboxylate functional group, coupled with its specific (R) stereochemistry, imparts unique reactivity and biological activity.[1] This guide provides a comprehensive overview of its chemical properties, experimental protocols, and key applications.
Core Chemical and Physical Properties
The fundamental properties of ethyl (2R)-5-oxopyrrolidine-2-carboxylate are summarized below. These characteristics are essential for its handling, application in synthetic chemistry, and analytical identification.
| Property | Value | Source |
| CAS Number | 68766-96-1 | [1][2] |
| Molecular Formula | C₇H₁₁NO₃ | [1][2] |
| Molecular Weight | 157.17 g/mol | [1][2] |
| IUPAC Name | ethyl (2R)-5-oxopyrrolidine-2-carboxylate | [1][2] |
| Synonyms | 5-Oxo-D-proline Ethyl Ester, (R)-5-Oxopyrrolidine-2-carboxylic Acid Ethyl Ester | [1] |
| Appearance | White to off-white crystalline solid | [3] |
| Boiling Point | 453.1±38.0 °C at 760 mmHg (for the corresponding carboxylic acid) | [3] |
| Topological Polar Surface Area | 55.4 Ų | [2][4] |
| InChI Key | QYJOOVQLTTVTJY-RXMQYKEDSA-N | [1][2] |
| Canonical SMILES | CCOC(=O)[C@H]1CCC(=O)N1 | [1][2] |
Chemical Reactivity and Synthetic Utility
Ethyl (2R)-5-oxopyrrolidine-2-carboxylate's functional groups—an ester, a lactam (cyclic amide), and a chiral center—make it a versatile intermediate for a variety of chemical transformations.
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Reduction : The carbonyl group within the pyrrolidine ring can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.[1]
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Substitution : The ethyl ester group is susceptible to nucleophilic substitution, allowing for its conversion into other esters or amides.[1]
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Oxidation : While the lactam is relatively stable, the secondary amine, if unprotected, and other parts of the molecule could be subject to oxidation under specific conditions.[1]
Its primary utility lies in its role as a chiral precursor for more complex molecules. The (R) configuration is readily available, making it a valuable starting material for the synthesis of pharmaceuticals, natural products, and functional materials with defined stereochemistry.[1] For instance, it has been instrumental in creating γ-aminobutyric acid (GABA) derivatives and bioactive spirocyclic compounds with potential antitumor properties.[1]
Experimental Protocols
A prevalent method for synthesizing ethyl (2R)-5-oxopyrrolidine-2-carboxylate is through the acid-catalyzed esterification of pyroglutamic acid.[1]
Protocol: Acid-Catalyzed Esterification of (R)-Pyroglutamic Acid [1]
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Dissolution : Dissolve (R)-pyroglutamic acid (e.g., 20 g, 154.8 mmol) in absolute ethanol (400 mL).
-
Catalysis : Add a catalytic amount of concentrated sulfuric acid (e.g., 1 mL) to the solution.
-
Reflux : Heat the mixture to reflux and maintain for approximately 24 hours.
-
Monitoring : Track the reaction's progress using thin-layer chromatography (TLC). The conversion can be observed by the disappearance of the pyroglutamic acid spot (typical Rf = 0.41) and the appearance of the ethyl ester product spot (typical Rf = 0.67).
-
Work-up : Upon completion, cool the reaction mixture. Neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).
-
Extraction : Extract the product into an organic solvent such as ethyl acetate.
-
Purification : Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved through column chromatography if necessary.
Applications in Research and Development
The compound's unique structural features make it a valuable asset in several areas of chemical and pharmaceutical research.
-
Medicinal Chemistry : It is a key precursor for pharmaceutical agents, particularly those targeting neurological disorders.[1][5] Its scaffold is integrated into novel drug candidates to explore various biological activities, including potential neuroprotective effects.[1]
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Asymmetric Catalysis : Ethyl (2R)-5-oxopyrrolidine-2-carboxylate can be utilized as a chiral ligand in asymmetric catalysis.[1] By incorporating this molecule into transition metal catalysts, scientists can facilitate highly selective and efficient stereoselective transformations, which are crucial for synthesizing enantiomerically pure pharmaceuticals.[1]
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Organic Synthesis : It serves as a fundamental chiral building block for constructing complex organic molecules and natural products with precise stereochemistry.[1]
Safety and Handling
According to GHS classifications, ethyl (2R)-5-oxopyrrolidine-2-carboxylate requires careful handling.[2]
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Hazards : It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2]
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Precautions : Standard laboratory safety protocols should be strictly followed. This includes wearing appropriate personal protective equipment (PPE) such as gloves and safety glasses, ensuring adequate ventilation, and avoiding contact with skin, eyes, and clothing.[6] In case of contact, affected areas should be rinsed immediately with plenty of water.[6] For spills, the material should be swept up and placed into suitable containers for disposal, avoiding dust formation.[6]
It is imperative to handle this compound in accordance with good industrial hygiene and safety practices.[6] Always refer to the specific Safety Data Sheet (SDS) provided by the supplier before use.
References
- 1. Buy ethyl (2R)-5-oxopyrrolidine-2-carboxylate | 68766-96-1 [smolecule.com]
- 2. ethyl (2R)-5-oxopyrrolidine-2-carboxylate | C7H11NO3 | CID 643508 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy 1-Ethyl-5-oxopyrrolidine-2-carboxylic acid (EVT-2683235) | 1001390-60-8 [evitachem.com]
- 4. chemscene.com [chemscene.com]
- 5. chemimpex.com [chemimpex.com]
- 6. fishersci.fr [fishersci.fr]
